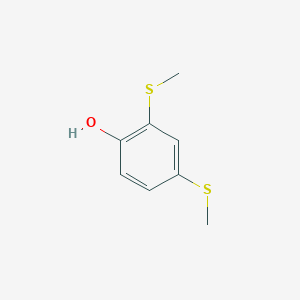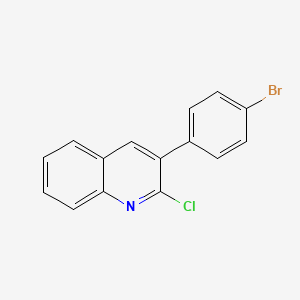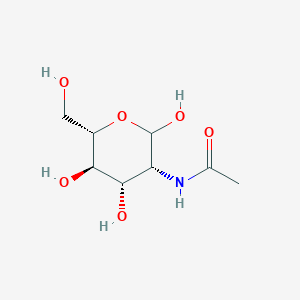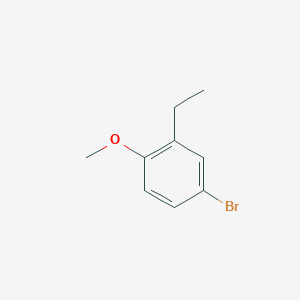
4-Bromo-2-ethyl-1-methoxybenzene
Übersicht
Beschreibung
4-Bromo-2-ethyl-1-methoxybenzene, also known as 4-Bromo-2-ethyl-1-methoxybenzene, is an aromatic compound that is widely used in scientific research. It is a colorless, flammable liquid with a sweet, pungent odor. 4-Bromo-2-ethyl-1-methoxybenzene is an important intermediate in the synthesis of various organic compounds and has many applications in the pharmaceutical and agrochemical industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Bromo-2-ethyl-1-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1. Electrochemical Synthesis of Tetrahydrofuran Derivatives
4-Bromo-2-ethyl-1-methoxybenzene is used in electrochemical studies for synthesizing tetrahydrofuran derivatives. Controlled-potential reduction catalyzed by nickel(I) tetramethylcyclam is a notable method in this context, producing high yields of tetrahydrofurans, which are useful in various organic syntheses (Esteves, Ferreira, & Medeiros, 2007).
2. Molecular Switching Via Chemical Functionality
Research on surface-bound molecular rotors involves the study of 4-Bromo-2-ethyl-1-methoxybenzene. This compound aids in understanding the dynamics of molecular motion at the single-molecule level, especially when adsorbed on metal surfaces. The study explores the interactions of molecular rotors with metal–organic complexes, revealing insights into the dynamics of molecular switches (Balema et al., 2019).
3. Catalysis in Organic Reactions
This compound has been utilized as a catalyst in the cleavage of epoxides into halohydrins. The presence of 4-Bromo-2-ethyl-1-methoxybenzene in this process facilitates the production of vicinal iodo alcohols and bromo alcohols under mild conditions, highlighting its role in regioselective catalysis (Niknam & Nasehi, 2002).
4. Influence on Mesogenic Properties in Liquid Crystals
Studies on liquid crystals have incorporated 4-Bromo-2-ethyl-1-methoxybenzene to examine its influence on mesogenic properties. Its interaction with other compounds in the formation of chiral liquid crystals is of particular interest, demonstrating its role in modifying the properties of liquid crystalline materials (Bertini et al., 2003).
5. Applications in Polymer Chemistry
In polymer chemistry, this compound is key in the synthesis offunctionalized alkoxyamine initiators. These initiators are crucial for the controlled polymerization of styrene and butadiene, leading to block copolymers with specific properties. Such developments are essential in advancing the field of macromolecular science (Miura, Hirota, Moto, & Yamada, 1999).
6. Study of Organohalogens in the Marine Troposphere
Research involving 4-Bromo-2-ethyl-1-methoxybenzene extends to environmental studies, specifically investigating organohalogens in the marine troposphere. The patterns of bromochloromethoxybenzenes, including this compound, help identify biogenic and anthropogenic sources and their distribution in the marine atmosphere (Führer & Ballschmiter, 1998).
7. Investigation of Supramolecular Interactions
Studies on supramolecular interactions focus on the behavior of 4-Bromo-2-ethyl-1-methoxybenzene derivatives in crystal structures. These analyses contribute to a deeper understanding of molecular stacking, hydrogen bonding, and other intermolecular forces, which are fundamental in crystallography and materials science (Nestler, Schwarzer, & Gruber, 2018).
Eigenschaften
IUPAC Name |
4-bromo-2-ethyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRITUNGQFQNGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethyl-1-methoxybenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



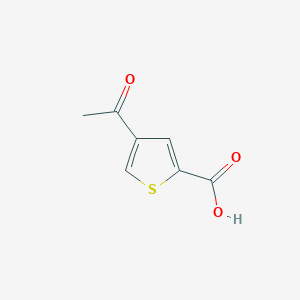
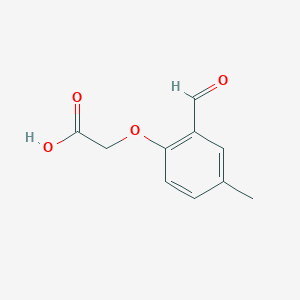
![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)
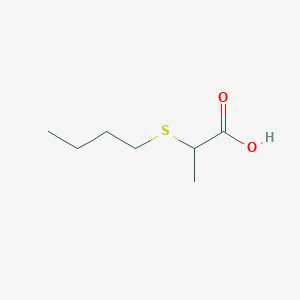
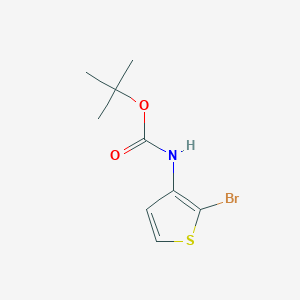
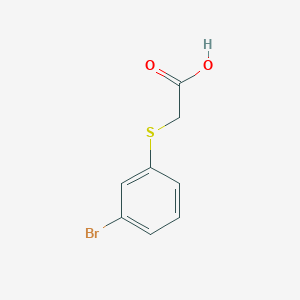
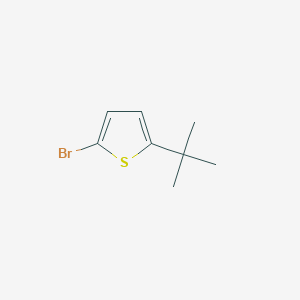

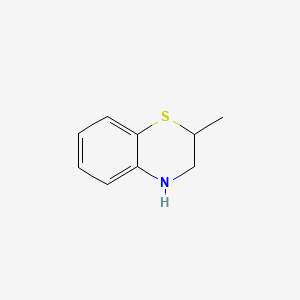
![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
